![molecular formula C19H21N5O2 B2361019 8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-17-2](/img/structure/B2361019.png)
8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Anti-Cancer Agents
Imidazole-based compounds have been studied for their potential as anti-cancer agents . They have shown high anti-tumor activity, with some derivatives demonstrating significant antiproliferative activity against various cancer cell lines .
Pharmacological Potential
Imidazole is a key component of many functional molecules used in a variety of everyday applications . It has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Anti-Tubercular Potential
Some imidazole-based compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis .
Antibacterial Activities
Imidazole-based compounds have been investigated for their antibacterial activities . Many synthesized compounds have shown moderate antibacterial activity against various bacterial strains .
Therapeutic Potential
Imidazole-based compounds have a wide range of therapeutic potentials . They have been developed as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, NSAIDs, and other classes of drugs .
Synthesis of Substituted Imidazoles
The regiocontrolled synthesis of substituted imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dimethyl-6-(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)10-23-14(13-8-6-5-7-9-13)11-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-9,11-12H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDQJVZCFGWTLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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